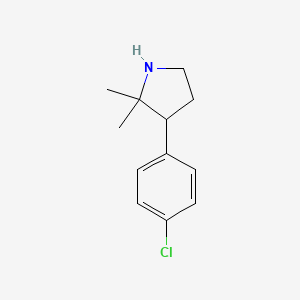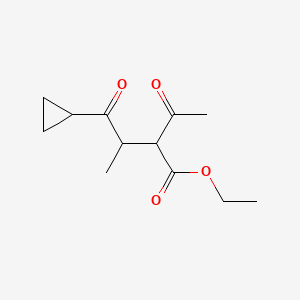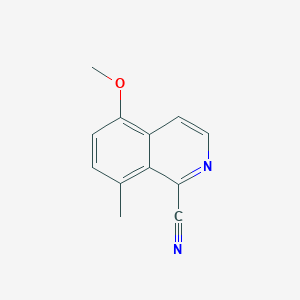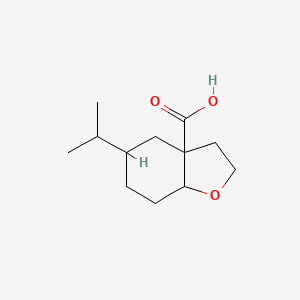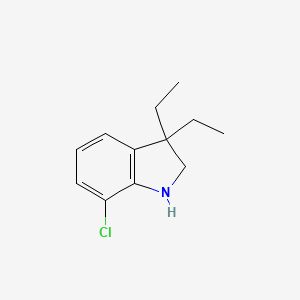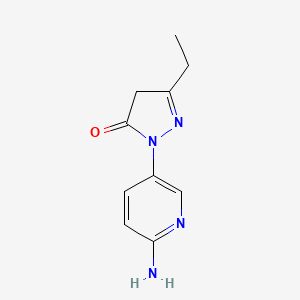
4-Chloro-7-nitro-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7-nitro-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals This particular compound is characterized by the presence of a chloro group at the 4th position, a nitro group at the 7th position, and a carboxylic acid group at the 2nd position on the indole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-nitro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-chloro-1H-indole-2-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 7th position. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety during the synthesis.
化学反応の分析
Types of Reactions: 4-Chloro-7-nitro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The carboxylic acid group can be converted to an ester or an amide through esterification or amidation reactions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Alcohols or amines, acid catalysts.
Substitution: Nucleophiles (e.g., amines, thiols), base catalysts.
Major Products Formed:
Reduction of Nitro Group: 4-Chloro-7-amino-1H-indole-2-carboxylic acid.
Esterification of Carboxylic Acid: 4-Chloro-7-nitro-1H-indole-2-carboxylate ester.
Substitution of Chloro Group: 4-Amino-7-nitro-1H-indole-2-carboxylic acid derivatives.
科学的研究の応用
4-Chloro-7-nitro-1H-indole-2-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 4-Chloro-7-nitro-1H-indole-2-carboxylic acid is primarily related to its ability to interact with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and carboxylic acid groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors.
類似化合物との比較
4-Chloro-1H-indole-2-carboxylic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
7-Nitro-1H-indole-2-carboxylic acid:
4-Bromo-7-nitro-1H-indole-2-carboxylic acid: Similar structure with a bromo group instead of a chloro group, leading to variations in reactivity and properties.
Uniqueness: 4-Chloro-7-nitro-1H-indole-2-carboxylic acid is unique due to the presence of both chloro and nitro groups, which impart distinct chemical properties and potential for diverse applications in research and industry. Its combination of functional groups allows for versatile chemical modifications and exploration of various biological activities.
特性
CAS番号 |
2060060-70-8 |
|---|---|
分子式 |
C9H5ClN2O4 |
分子量 |
240.60 g/mol |
IUPAC名 |
4-chloro-7-nitro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O4/c10-5-1-2-7(12(15)16)8-4(5)3-6(11-8)9(13)14/h1-3,11H,(H,13,14) |
InChIキー |
HJRIDMDMPGOJLA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=C(NC2=C1[N+](=O)[O-])C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide](/img/structure/B13202254.png)
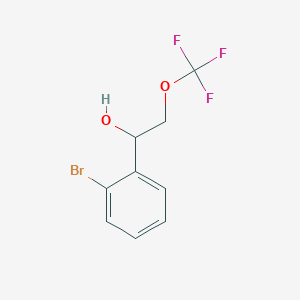
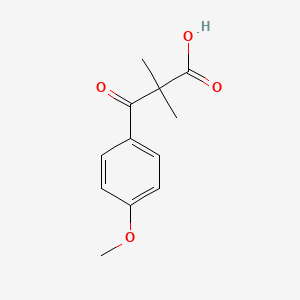
![2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13202264.png)
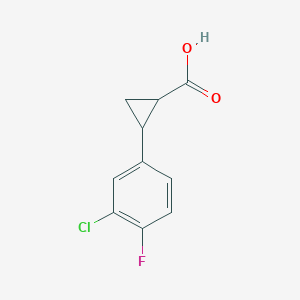
![3A-methyl-2-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13202287.png)
![4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine](/img/structure/B13202291.png)
